molecular formula C10H10O2 B7810242 4,6-Dimethyl-3(2H)-benzofuranone CAS No. 20895-44-7

4,6-Dimethyl-3(2H)-benzofuranone

Cat. No. B7810242
CAS RN: 20895-44-7
M. Wt: 162.18 g/mol
InChI Key: PRPSHVVAZDXSJJ-UHFFFAOYSA-N
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Patent
US06133191

Procedure details

A mix of polyphosphoric acid and 2-(3,5-dimethylphenoxy) acetic acid was heated at 50° C. for 8 hours. The mix was poured in ice, treated with ammonia until a pH 7 was obtained. The mix was extracted with methylenechloride and the organic phase was treated with a solution of bicarbonate, made anhydrous (Na2SO4) and freed from the solvent under reduced pressure, to produce 4,6-dimethyl-3-benzofuranone (40% conversion, 100% yield).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][C:7](O)=[O:8].N>>[CH3:1][C:2]1[C:3]2[C:7](=[O:8])[CH2:6][O:5][C:4]=2[CH:10]=[C:11]([CH3:13])[CH:12]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(OCC(=O)O)C=C(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mix was poured in ice
CUSTOM
Type
CUSTOM
Details
was obtained
EXTRACTION
Type
EXTRACTION
Details
The mix was extracted with methylenechloride
ADDITION
Type
ADDITION
Details
the organic phase was treated with a solution of bicarbonate

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC2=C1C(CO2)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.